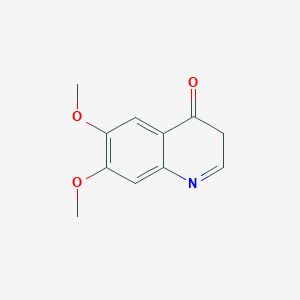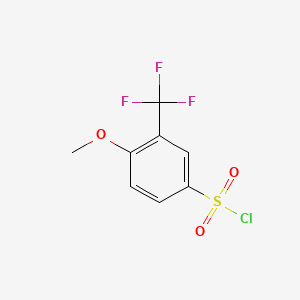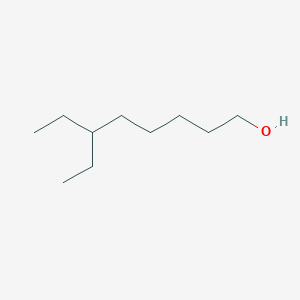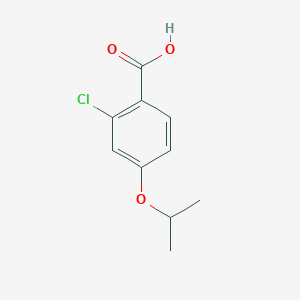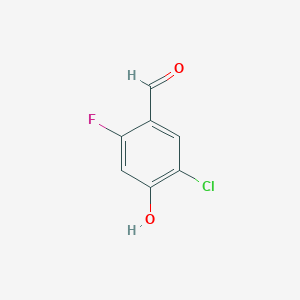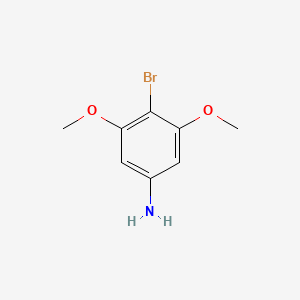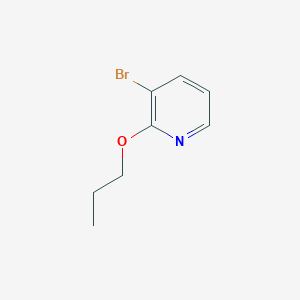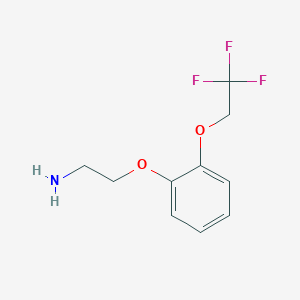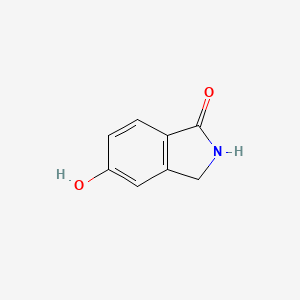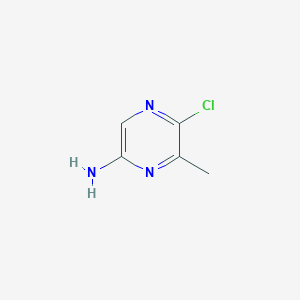
3-(5-Bromo-2-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-(5-Bromo-2-methoxyphenyl)propanoic acid is a compound that can be associated with various chemical reactions and syntheses. It is structurally related to compounds that have been synthesized and studied in various research contexts, such as the synthesis of cyclopropane derivatives, metacyclophane diones, and indanones, as well as the preparation of lanthanide complexes and pyrazolylpropionic acid derivatives.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high yields and regioselectivity. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved with a high yield of 96% within 8 minutes using bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% . Similarly, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was carried out through bromination, aldol condensation, and selective hydrogenation, resulting in a 68% yield .
Molecular Structure Analysis
The molecular structure of related bromo-methoxyphenyl compounds has been elucidated using various analytical techniques. For example, the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, showing that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This indicates the influence of substituents on the molecular conformation.
Chemical Reactions Analysis
The reactivity of bromo-methoxyphenyl compounds can lead to the formation of various products. For instance, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to give cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure . Additionally, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid under acid-catalyzed conditions leads to the formation of 2-phenyl-1-indanone and other by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxyphenyl compounds are influenced by their functional groups. For example, the presence of a bromine atom as an electron-withdrawing group and methoxy as an electron-donating group affects the bond angles and electron distribution within the molecule . The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals centrosymmetric dimers formed through strong O—H∙∙∙O hydrogen bonds .
Applications De Recherche Scientifique
Bromophenol Derivatives from Marine Algae
Bromophenol derivatives from the red alga Rhodomela confervoides
This research identified eight new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally similar to 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The structures were elucidated using various spectroscopic methods, and the compounds were found inactive against several human cancer cell lines and microorganisms, suggesting potential for further exploration in medical and biological research (Zhao et al., 2004).
Electrochemical Hydrogenation
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids
This study demonstrated the successful use of electrosynthesis for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, creating 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. The study highlights the potential of electrochemical methods in synthesizing derivatives of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, providing insights into sustainable and efficient synthetic processes (Korotaeva et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIOLQUIYTUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627573 | |
| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)propanoic acid | |
CAS RN |
82547-30-6 | |
| Record name | 5-Bromo-2-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




